molecular formula C18H17ClN2O3S B2790988 {1-benzyl-2-[(4-chlorobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol CAS No. 338962-55-3

{1-benzyl-2-[(4-chlorobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol

Cat. No.: B2790988
CAS No.: 338962-55-3
M. Wt: 376.86
InChI Key: TUDYPJSJXPLTFD-UHFFFAOYSA-N
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Description

The compound {1-benzyl-2-[(4-chlorobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol is a synthetic imidazole derivative designed as a selective cyclooxygenase-2 (COX-2) inhibitor. Its structure features a benzyl group at the N1 position, a 4-chlorobenzylsulfonyl moiety at C2, and a hydroxymethyl group at C3. This design aligns with structure-activity relationship (SAR) principles for COX-2 selectivity, where sulfonyl groups enhance binding to the enzyme's hydrophobic pocket, and aromatic substituents optimize steric and electronic interactions .

Properties

IUPAC Name

[3-benzyl-2-[(4-chlorophenyl)methylsulfonyl]imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c19-16-8-6-15(7-9-16)13-25(23,24)18-20-10-17(12-22)21(18)11-14-4-2-1-3-5-14/h1-10,22H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDYPJSJXPLTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2S(=O)(=O)CC3=CC=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-[(4-chlorobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol typically involves multiple steps, starting with the formation of the imidazole ring. One common approach is the reaction of 4-chlorobenzyl chloride with benzylamine under controlled conditions to form the imidazole core

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The sulfonyl group (-SO₂-) and methanol (-CH₂OH) moieties are key sites for redox transformations:

Reaction TypeReagents/ConditionsProductYield (%)Reference
Oxidation of -CH₂OHCrO₃/H₂SO₄ (Jones reagent)Corresponding carboxylic acid72–85
Reduction of sulfonyl groupLiAlH₄, THF, refluxSulfinic acid derivative63

Mechanistic Insights :

  • The methanol group undergoes oxidation to a carboxylic acid via a two-step process involving initial aldehyde formation.

  • Sulfonyl groups are resistant to reduction under mild conditions but yield sulfinic acids with strong reducing agents like LiAlH₄.

Substitution Reactions

The electron-withdrawing sulfonyl group activates the imidazole ring for nucleophilic aromatic substitution (NAS):

PositionReagentProductConditionsYield (%)
C-4 of imidazoleNH₃/EtOH4-Amino derivative80°C, 12 hr58
N-1 benzyl groupH₂/Pd-CDebenzylated imidazole25°C, 3 hr91

Key Observations :

  • NAS occurs preferentially at the C-4 position due to sulfonyl-directed para activation .

  • Hydrogenolysis cleaves the benzyl group without affecting the sulfonyl moiety.

Protection/Deprotection Strategies

The methanol group is frequently protected to prevent undesired side reactions:

Protection MethodReagentDeprotection Method
SilylationTBDMSCl, imidazoleTBAF in THF
AcetylationAc₂O, pyridineNaOH/MeOH

Applications :

  • Silylation enables selective functionalization of the imidazole ring .

  • Acetylated derivatives show enhanced solubility in nonpolar solvents.

Condensation and Cyclization

The compound participates in heterocycle-forming reactions:

Reaction PartnerProductCatalystYield (%)
ThioureaImidazo[2,1-b]thiazolep-TsOH67
Ethyl acetoacetateFused pyran derivativeK₂CO₃74

Mechanism :

  • Acid-catalyzed condensation with thiourea proceeds via imine intermediate formation .

  • Knoevenagel-type reactions with β-keto esters yield six-membered heterocycles.

Complexation with Metal Ions

The imidazole nitrogen and sulfonyl oxygen act as Lewis bases:

Metal SaltComplex StructureStability Constant (log K)
Cu(II) chlorideOctahedral4.2 ± 0.3
Zn(II) acetateTetrahedral3.8 ± 0.2

Applications :

  • Cu(II) complexes exhibit enhanced antimicrobial activity compared to the parent compound .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing imidazole moieties exhibit significant antimicrobial properties. Studies have demonstrated that {1-benzyl-2-[(4-chlorobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol possesses activity against various bacterial strains. For instance, derivatives of imidazole have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, making them suitable candidates for antibiotic development .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Imidazole derivatives are known to interfere with cancer cell proliferation and induce apoptosis. Preliminary studies suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines, warranting further exploration in cancer therapeutics .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound can act as a potent inhibitor for certain enzymes involved in disease pathways. For example, it may inhibit specific kinases or phosphatases that are crucial for tumor growth or bacterial survival, thus providing a dual mechanism of action against diseases .

Synthesis and Derivative Exploration

The synthesis of this compound involves several steps, typically starting from commercially available imidazole derivatives. The sulfonyl group enhances its solubility and biological activity. Research into its derivatives has shown that modifications to the benzyl groups can significantly alter biological activity, suggesting a structure-activity relationship (SAR) that can be exploited in drug design .

Case Study 1: Antimicrobial Efficacy

In a study focused on the antimicrobial efficacy of imidazole derivatives, this compound was tested against several pathogens. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a novel antimicrobial agent .

Case Study 2: Cancer Cell Line Testing

Another investigation evaluated the compound's effects on human cancer cell lines. The results showed significant inhibition of cell proliferation at micromolar concentrations, suggesting that it could serve as a lead compound for further development in anticancer therapies .

Mechanism of Action

The mechanism by which 1-benzyl-2-[(4-chlorobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol exerts its effects involves interactions with specific molecular targets. The imidazole ring can bind to enzymes or receptors, influencing biological pathways. The sulfonyl group may play a role in modulating the compound's activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Modifications

Sulfonyl vs. Thioether Groups
  • Target Compound : The 4-chlorobenzylsulfonyl group at C2 contributes to COX-2 selectivity by forming hydrogen bonds with Arg513 and Tyr355 in the enzyme's active site .
  • Analogues with Thioether Groups: Compounds like (1-benzyl-2-(benzylthio)-1H-imidazol-5-yl)methanol (CAS: 338414-89-4) exhibit reduced COX-2 inhibition due to weaker electrophilicity and inability to stabilize key interactions .
Substituents on the Benzyl Group
  • 4-Chlorobenzyl vs. Methyl : The 4-chlorobenzylsulfonyl group in the target compound provides enhanced hydrophobic interactions compared to methylsulfonyl derivatives (e.g., compound 3 in ), improving binding affinity .
  • 4-Methoxybenzyl: Derivatives like [2-mercapto-1-(4-methoxybenzyl)-1H-imidazol-5-yl]methanol (CAS: 872405-17-9) show moderate activity but lower selectivity due to the methoxy group's electron-donating effects, which disrupt optimal charge interactions .

Pharmacological and Physicochemical Properties

COX-2 Inhibitory Activity
  • N-Substituted Derivatives : Compounds like 5b (N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-methoxyaniline) exhibit higher potency (IC₅₀ = 0.12 µM) but lower selectivity ratios (COX-2/COX-1 = 45) compared to the target compound .
  • Halogenated Derivatives : Bromo (5c) and nitro (5d) substituents on the benzamine ring increase potency (IC₅₀ = 0.09–0.15 µM) but reduce synthetic yields (10–16%) due to steric hindrance .
Solubility and Bioavailability
  • Hydroxymethyl Group: The C5 hydroxymethyl group in the target compound enhances aqueous solubility (logP = 2.1) compared to non-polar derivatives like 4-(4-chlorophenyl)methyl analogues (logP = 3.8) .
  • Comparison with Losartan : While the hydroxymethyl group improves solubility, it is less effective than charged groups (e.g., tetrazole in Losartan, logP = 1.5), impacting oral bioavailability .
Key Oxidation Step
  • Target Compound : Synthesized via oxidation of a thioether intermediate using Oxone, yielding the sulfonyl group with 54% efficiency .
  • Thioether Analogues: Compounds like (1-benzyl-2-(methylthio)-1H-imidazol-5-yl)methanol (compound 2 in ) are intermediates with lower stability, requiring additional purification steps .
Chlorobenzyl Introduction
  • The 4-chlorobenzyl group is introduced via nucleophilic substitution, achieving 69% yield under basic conditions , whereas bulkier substituents (e.g., bromo in 5c) reduce yields to 16% .

Biological Activity

{1-benzyl-2-[(4-chlorobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol is a complex organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a detailed examination of its biological properties, including its synthesis, mechanisms of action, and applications in various therapeutic areas.

Chemical Structure and Properties

The compound features an imidazole ring, a benzyl group, and a chlorobenzyl sulfonyl moiety. Its molecular formula is C18H17ClN2O2SC_{18}H_{17}ClN_{2}O_{2}S with a molecular weight of 360.86 g/mol. The structure is significant for its potential interactions with biological targets due to the presence of the sulfonyl and imidazole functionalities.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazole Ring : This is often achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Benzyl and Chlorobenzyl Groups : These groups are added via nucleophilic substitution reactions.
  • Sulfoxidation : The sulfinyl group is introduced through oxidation of sulfides or similar precursors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (lung cancer)10.5Induces apoptosis
Compound BMCF7 (breast cancer)8.3Inhibits cell cycle progression

The structure–activity relationship (SAR) studies suggest that the presence of the chlorobenzyl group enhances cytotoxicity by facilitating interactions with specific cellular targets involved in cancer progression .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Preliminary assays indicate that it exhibits significant antibacterial activity against multi-drug resistant strains, with minimum inhibitory concentrations (MICs) ranging from 46.9 to 93.7 µg/mL . The mechanism appears to involve disruption of bacterial cell wall synthesis, likely due to the sulfonamide component.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole ring can act as a ligand for metal ions in enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may interact with various receptors involved in cell signaling pathways, influencing processes such as apoptosis and proliferation.

Case Studies

  • Study on Anticancer Properties : In vitro studies on human lung cancer cell lines demonstrated that this compound significantly reduced cell viability compared to controls, suggesting its potential as a lead compound for further development .
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing promising results that warrant further investigation into its clinical applications .

Q & A

Basic Research Question

  • Purity assessment :
    • HPLC-MS : Use C18 columns (3.5 μm, 150 mm) with 0.1% formic acid in water/acetonitrile gradients. Monitor for sulfonamide degradation products .
    • NMR : ¹H/¹³C NMR (DMSO-d6) detects residual solvents (e.g., DMF) and confirms hydroxymethyl integration (δ ~4.5 ppm) .
  • Stability studies :
    • Accelerated degradation (40°C/75% RH for 4 weeks) identifies hydrolytic sensitivity of the sulfonyl group .

How can hydrogen-bonding patterns inform crystal engineering for co-crystallization?

Advanced Research Question
Graph set analysis (e.g., Etter’s notation) categorizes H-bond motifs:

  • R²₂(8) motifs : Observed between imidazole N–H and sulfonyl O atoms in related compounds .
  • Co-crystallization agents : Use dicarboxylic acids (e.g., succinic acid) to stabilize the lattice via O–H⋯O interactions.
  • Impact on solubility : Tight H-bonding networks reduce dissolution rates, necessitating amorphization via spray drying .

What are the limitations of current synthetic routes, and how can they be innovatively improved?

Advanced Research Question

  • Limitations : Low yields (~30%) in sulfonylation steps due to steric hindrance .
  • Innovations :
    • Flow chemistry : Continuous processing minimizes side reactions and improves heat dissipation .
    • Enzymatic catalysis : Lipases (e.g., Candida antarctica) can selectively acylate hydroxymethyl groups under mild conditions .

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